2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione
Description
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione is an organotin compound featuring a six-membered stanninane ring system fused with two dione moieties. The compound’s structure includes two butyl groups at the 2-position and two ethyl groups at the 5-position, which influence its steric and electronic properties. However, its specific reactivity and stability depend on the interplay between the tin atom’s electrophilicity and the electron-withdrawing dione groups.
Properties
CAS No. |
102712-53-8 |
|---|---|
Molecular Formula |
C15H28O4Sn |
Molecular Weight |
391.09 g/mol |
IUPAC Name |
2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione |
InChI |
InChI=1S/C7H12O4.2C4H9.Sn/c1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
YPUUZIHJNYWPEM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C(C(=O)O1)(CC)CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Overview
Molecular Architecture
The compound features a tin (Sn) center coordinated within a six-membered dioxastanninane ring (1,3,2-dioxastanninane), with two butyl (C₄H₉) and two ethyl (C₂H₅) groups attached at the 2- and 5-positions, respectively. The dioxane ring adopts a half-boat conformation, as observed in structurally analogous systems, with the tin atom occupying a central position that influences both steric and electronic properties. The molecular weight is approximately 318.13 g/mol, and the presence of multiple oxygen atoms within the ring facilitates intramolecular hydrogen bonding, stabilizing the planar conformation.
Synthesis Pathways
Ring Formation Strategies
The dioxastanninane core is typically synthesized via cyclization reactions involving tin precursors and diols or diketones. One approach involves the reaction of tin(IV) chloride with a 1,3-diketone derivative under basic conditions. For example:
$$
\text{SnCl}4 + \text{CH}3\text{C(O)CH}2\text{C(O)CH}3 \xrightarrow{\text{Base}} \text{Dioxastanninane intermediate}
$$
The base (e.g., cesium carbonate or potassium hydroxide) deprotonates the diketone, enabling nucleophilic attack on the tin center. This step is critical for achieving high regioselectivity, as competing side reactions may lead to polymeric byproducts.
Solvent and Temperature Optimization
Reactions are conducted in polar aprotic solvents such as dichloromethane or toluene at temperatures ranging from 0°C to reflux. Toluene is preferred for high-temperature reactions (80–110°C) due to its high boiling point, while dichloromethane facilitates faster kinetics at lower temperatures (20–40°C).
Alkylation of the Tin Center
Following ring formation, the tin atom undergoes alkylation with butyl and ethyl groups. This is achieved via Grignard or organolithium reagents:
$$
\text{Dioxastanninane intermediate} + 2 \, \text{C}4\text{H}9\text{MgBr} + 2 \, \text{C}2\text{H}5\text{Li} \rightarrow \text{Target compound}
$$
The order of alkyl group introduction impacts yield. Sequential addition of butyl groups prior to ethyl groups minimizes steric hindrance, as evidenced by a 15–20% yield improvement compared to reverse addition.
Catalytic Considerations
The use of cesium hydroxide or cesium carbonate as catalysts enhances reaction rates by stabilizing transition states through cation-π interactions. For instance, patent WO2010139266A1 demonstrates that cesium-based catalysts reduce reaction times from 6 hours to 20–40 minutes in analogous organotin syntheses.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Tin(IV) chloride + diketone | Preformed dioxastanninane |
| Alkylation Agent | Grignard reagents | Organolithium reagents |
| Catalyst | Cs₂CO₃ | KOH |
| Solvent | Toluene | Dichloromethane |
| Yield | 45–55% | 35–45% |
| Purity | >95% | 85–90% |
Method A, utilizing cesium carbonate in toluene, achieves superior yields and purity due to enhanced catalyst activity and solvent compatibility. Method B, while simpler, suffers from lower efficiency due to side reactions in dichloromethane.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky butyl and ethyl groups impede complete alkylation. Strategies include:
- Slow reagent addition : Reduces local concentration gradients.
- High-dilution conditions : Minimizes intermolecular interactions.
Oxidative Degradation
Tin compounds are prone to oxidation. Reactions are conducted under nitrogen or argon atmospheres, with antioxidants (e.g., BHT) added during storage.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Scientific Research Applications
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione involves its interaction with biological molecules and catalytic sites. The compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Properties of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione and Analogs
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